7-Methoxy Group Enhances Antimalarial Potency
In a systematic hit-to-lead optimization of 2-aryl quinolone antimalarials, the introduction of a 7-methoxy group produced a 3- to 8-fold increase in in vitro potency against the 3D7 strain of Plasmodium falciparum compared to otherwise identical 7-unsubstituted analogs [1]. The target compound, bearing a 7-methoxy substituent, is therefore predicted to exhibit substantially higher antimalarial activity than its 7-H counterpart, 2-(3,4-dimethoxyphenyl)-3-hydroxyquinolin-4(1H)-one (CAS 1946021-38-0).
| Evidence Dimension | In vitro antimalarial potency (fold-change relative to 7-unsubstituted analog) |
|---|---|
| Target Compound Data | 3- to 8-fold potency gain predicted for 7-methoxy-containing 2-aryl quinolones |
| Comparator Or Baseline | 7-unsubstituted 2-aryl-3-hydroxyquinolin-4(1H)-ones (e.g., 2-(3,4-dimethoxyphenyl)-3-hydroxyquinolin-4(1H)-one, CAS 1946021-38-0) |
| Quantified Difference | 3- to 8-fold lower IC50 (more potent) for 7-OMe analogs |
| Conditions | In vitro P. falciparum 3D7 strain; 2-aryl quinolone library synthesized and tested in the same study |
Why This Matters
For antimalarial screening programs, the 7-methoxy group provides a quantifiable potency advantage, meaning procurement of the 7-methoxy compound is justified over the more readily available 7-unsubstituted analog to avoid false negatives in hit identification.
- [1] Charoensutthivarakul, S. From medicinal chemistry optimisation of antimalarial 2-aryl quinolones to synthesis and application of endoperoxide activity-based protein profiling probes. Ph.D. Thesis, University of Liverpool, 2014. View Source
